8H-Pyrano[3,2-f]benzothiazole
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Overview
Description
8H-Chromeno[6,7-d]thiazole is a heterocyclic compound that contains both a chromene and a thiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The chromene moiety is known for its biological activities, while the thiazole ring is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Chromeno[6,7-d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . This one-pot multicomponent procedure is efficient and green, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for 8H-Chromeno[6,7-d]thiazole are not well-documented, the general principles of heterocyclic synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, using scalable catalysts and solvents, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8H-Chromeno[6,7-d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the chromene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism by which 8H-Chromeno[6,7-d]thiazole exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer activity could involve inducing apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Chromone Derivatives: Compounds like chromone and its derivatives share the chromene moiety and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-containing compounds, such as thiazofurin and ritonavir, are known for their antimicrobial and antiviral properties.
Uniqueness
8H-Chromeno[6,7-d]thiazole is unique due to the combination of chromene and thiazole rings in a single molecule
Properties
CAS No. |
29152-18-9 |
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Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
8H-pyrano[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-4-8-10(13-6-11-8)5-9(7)12-3-1/h1,3-6H,2H2 |
InChI Key |
SHYXTPYQQZBPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=CC3=C(C=C21)N=CS3 |
Origin of Product |
United States |
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